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Compound of Interest

Compound Name: Cefotaxima

Cat. No.: B1231043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and

pharmacodynamic properties of Cefotaxime, a third-generation cephalosporin antibiotic. The

information is curated to be a valuable resource for researchers, scientists, and professionals

involved in drug development and antimicrobial research.

Pharmacokinetics
Cefotaxime is administered parenterally, as it is not absorbed orally.[1] Following

administration, it is widely distributed in body tissues and fluids, including the cerebrospinal

fluid (CSF), particularly when the meninges are inflamed.[1]

Absorption and Distribution
Following intramuscular injection, Cefotaxime is rapidly absorbed, reaching peak plasma

concentrations within 30 minutes.[2] The drug is approximately 31-50% bound to plasma

proteins.[2]

Metabolism and Excretion
Cefotaxime is partially metabolized in the liver to an active metabolite, O-desacetylcefotaxime,

which also possesses antibacterial activity.[1][2] Both the parent drug and its active metabolite

are primarily excreted by the kidneys.[1][3] The elimination half-life of Cefotaxime is

approximately 1 to 1.5 hours, while the half-life of O-desacetylcefotaxime is slightly longer at
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1.3 to 1.9 hours.[2] In cases of severe renal dysfunction, the half-life of both compounds is

prolonged, necessitating dosage adjustments.[3]

Table 1: Pharmacokinetic Parameters of Cefotaxime in Adults

Parameter
Intravenous (IV)
Administration

Intramuscular (IM)
Administration

Reference(s)

Cmax (1g dose) ~101.7 - 105 µg/mL ~20.5 - 22 µg/mL [4]

Tmax (1g dose) End of infusion ~0.5 hours [4]

Elimination Half-life

(t½)
~0.84 - 1.25 hours ~0.92 - 1.35 hours [4]

Volume of Distribution

(Vd)
~25 - 33 L ~32 - 37 L [4]

Total Body Clearance
~249 - 341

mL/min/1.73 m²
~315 mL/min/1.73 m² [4]

Renal Clearance
~130 - 177

mL/min/1.73 m²
Not specified [4]

Protein Binding 35 - 45% 35 - 45% [4]

Table 2: Pharmacokinetic Parameters of Desacetylcefotaxime in Adults

Parameter Value Reference(s)

Elimination Half-life (t½) ~1.5 - 2.3 hours [3]

Plasma Clearance ~744 ± 226 mL/min

Volume of Distribution (Vd) ~56 ± 24 L

Pharmacodynamics
Cefotaxime exhibits time-dependent bactericidal activity, meaning its efficacy is best correlated

with the duration that the free drug concentration remains above the minimum inhibitory
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concentration (MIC) of the target pathogen.[5] It shows little concentration-dependent killing

and has a minimal post-antibiotic effect against Gram-negative bacteria.[5]

Mechanism of Action
As a β-lactam antibiotic, Cefotaxime inhibits bacterial cell wall synthesis by binding to penicillin-

binding proteins (PBPs).[6] This acylation of PBPs prevents the final transpeptidation step of

peptidoglycan synthesis, a critical component of the bacterial cell wall.[6] The inhibition of cell

wall synthesis ultimately leads to cell lysis and bacterial death.[6] The syn-configuration of the

methoxyimino moiety in its structure confers stability against many β-lactamase enzymes.[6]
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Mechanism of action of Cefotaxime.

Spectrum of Activity
Cefotaxime has a broad spectrum of activity against many Gram-positive and Gram-negative

bacteria.[7] It is generally more active against Gram-negative organisms than first and second-

generation cephalosporins.[8]

Table 3: In Vitro Activity of Cefotaxime Against Selected Gram-Positive Bacteria
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Organism MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)

Staphylococcus

aureus (methicillin-

susceptible)

1.1 - 2.0 4.0 - 8.0 [9][10]

Streptococcus

pneumoniae

(penicillin-susceptible)

≤0.01 - 0.06 0.05 - 0.19 [9][11]

Streptococcus

pneumoniae

(penicillin-resistant)

0.5 - 1.0 1.0 - 2.0 [12]

Streptococcus

pyogenes
≤0.01 - 0.03 ≤0.01 - 0.05 [9]

Table 4: In Vitro Activity of Cefotaxime Against Selected Gram-Negative Bacteria

Organism MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)

Escherichia coli ≤0.12 - 0.25 ≤0.12 - 0.5 [11]

Haemophilus

influenzae
≤0.007 - 0.03 ≤0.007 - 0.06 [6][9]

Klebsiella

pneumoniae
≤0.12 - 0.25 0.25 - 0.5 [11]

Neisseria

gonorrhoeae
≤0.004 - 0.03 ≤0.004 - 0.06 [9]

Proteus mirabilis ≤0.12 ≤0.12 [13]

Pseudomonas

aeruginosa
8.0 - 19.0 16.0 - >128 [9][14][15]

Serratia marcescens 0.25 - 2.0 4.0 - 64.0 [11]

Resistance Mechanisms
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The primary mechanism of resistance to Cefotaxime in Gram-negative bacteria is the

production of β-lactamase enzymes that hydrolyze the β-lactam ring.[16] In Gram-negative

bacteria such as Enterobacteriaceae, the induction of AmpC β-lactamase is a significant

resistance mechanism, often triggered by the presence of β-lactam antibiotics.[4] This induction

is regulated by the AmpG-AmpR-AmpC signaling pathway.[4] In methicillin-resistant

Staphylococcus aureus (MRSA), resistance is mediated by the acquisition of the mecA gene,

which encodes for a modified penicillin-binding protein, PBP2a.[5] PBP2a has a low affinity for

β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in the presence

of the drug.[5]
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AmpC β-lactamase induction pathway.
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Experimental Protocols
Determination of Pharmacokinetic Parameters
A typical clinical pharmacokinetic study for an intravenous antibiotic like Cefotaxime involves

the following workflow:

Healthy Volunteers or
Patient Population
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Workflow for a pharmacokinetic study.
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Protocol for HPLC Analysis of Cefotaxime in Human Plasma:

Sample Preparation:

To 500 µL of plasma, add a known concentration of an internal standard.

Precipitate proteins by adding 100 µL of 10% acetic acid and 500 µL of acetonitrile.

Vortex the mixture for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.

Collect the supernatant and evaporate to dryness.

Reconstitute the dried residue in the mobile phase.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol (e.g., 80:12:8

v/v/v), adjusted to an acidic pH.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength of 235-280 nm.

Quantification:

Generate a standard curve using known concentrations of Cefotaxime in blank plasma.

Calculate the concentration of Cefotaxime in the unknown samples by comparing their

peak areas to the standard curve.

Determination of Protein Binding by Equilibrium Dialysis
Apparatus: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane

(MWCO 12-14 kDa).

Procedure:
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Add plasma spiked with a known concentration of Cefotaxime to one chamber of the

dialysis cell.

Add protein-free buffer to the other chamber.

Incubate the apparatus at 37°C with gentle shaking to allow equilibrium to be reached

(typically 4-6 hours).

After incubation, collect samples from both the plasma and buffer chambers.

Analysis:

Determine the concentration of Cefotaxime in both the plasma and buffer samples using a

validated analytical method (e.g., HPLC).

The concentration in the buffer chamber represents the unbound drug concentration.

Calculate the percentage of protein binding.

Determination of Minimum Inhibitory Concentration
(MIC)
Broth Microdilution Method (based on CLSI guidelines):

Preparation of Antimicrobial Solutions: Prepare a series of two-fold serial dilutions of

Cefotaxime in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5

McFarland standard, which is then diluted to achieve a final concentration of approximately 5

x 10^5 colony-forming units (CFU)/mL in each well.

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include

a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

Interpretation: The MIC is the lowest concentration of Cefotaxime that completely inhibits

visible bacterial growth.
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Kirby-Bauer Disk Diffusion Method:

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5

McFarland standard.

Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-

Hinton agar plate to create a confluent lawn of growth.

Disk Application: Aseptically apply a Cefotaxime-impregnated disk (typically 30 µg) to the

surface of the agar.

Incubation: Invert the plates and incubate at 35°C for 16-24 hours.

Interpretation: Measure the diameter of the zone of inhibition around the disk in millimeters.

Interpret the results as susceptible, intermediate, or resistant based on standardized zone

diameter breakpoints provided by organizations such as CLSI or EUCAST.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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